molecular formula C12H12ClN3S2 B12690452 N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide CAS No. 6622-83-9

N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide

Cat. No.: B12690452
CAS No.: 6622-83-9
M. Wt: 297.8 g/mol
InChI Key: SQDVUMGAGJLCFO-RRLYPUMESA-N
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Description

N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a propenylidene moiety, and dicarbonodithioimidic diamide functionality, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reacted with carbon disulfide and ammonia under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, ammonia, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide
  • **N-(3-(2-Bromophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide
  • **N-(3-(2-Fluorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide

Uniqueness

N-(3-(2-Chlorophenyl)-1-methyl-2-propenylidene)dicarbonodithioimidic diamide is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated or fluorinated analogs, the chlorinated version may exhibit different reactivity and interaction profiles, making it suitable for specific applications where chlorine’s electronic and steric effects are advantageous.

Properties

CAS No.

6622-83-9

Molecular Formula

C12H12ClN3S2

Molecular Weight

297.8 g/mol

IUPAC Name

(3Z)-1-carbamothioyl-3-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]thiourea

InChI

InChI=1S/C12H12ClN3S2/c1-8(15-12(18)16-11(14)17)6-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H3,14,16,17,18)/b7-6+,15-8-

InChI Key

SQDVUMGAGJLCFO-RRLYPUMESA-N

Isomeric SMILES

C/C(=N/C(=S)NC(=S)N)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NC(=S)NC(=S)N)C=CC1=CC=CC=C1Cl

Origin of Product

United States

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